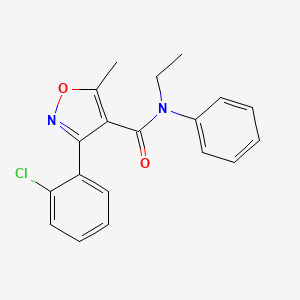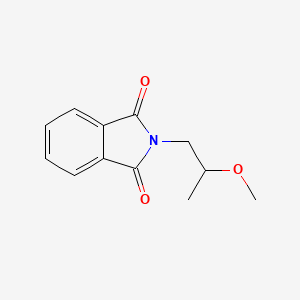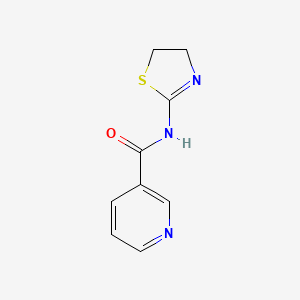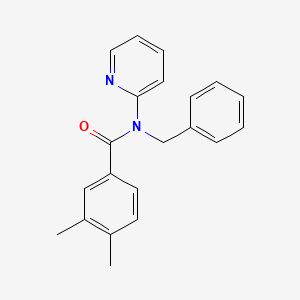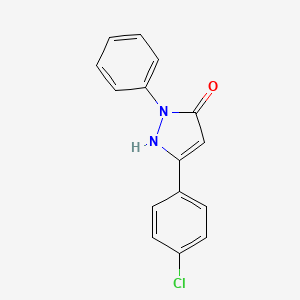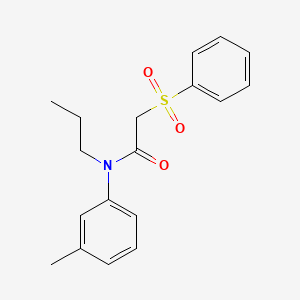
N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, phenylsulfonyl chloride, is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The phenylsulfonyl chloride is then reacted with 3-methylphenylamine in the presence of a base such as pyridine to form N-(3-methylphenyl)-phenylsulfonamide.
Acylation: The resulting sulfonamide is acylated using propionyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe for studying enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-(phenylsulfonyl)-N-ethylacetamide
- N-(3-methylphenyl)-2-(phenylsulfonyl)-N-butylacetamide
- N-(3-methylphenyl)-2-(phenylsulfonyl)-N-isopropylacetamide
Uniqueness
N-(3-methylphenyl)-2-(phenylsulfonyl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds with shorter or bulkier alkyl chains.
Properties
Molecular Formula |
C18H21NO3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(3-methylphenyl)-N-propylacetamide |
InChI |
InChI=1S/C18H21NO3S/c1-3-12-19(16-9-7-8-15(2)13-16)18(20)14-23(21,22)17-10-5-4-6-11-17/h4-11,13H,3,12,14H2,1-2H3 |
InChI Key |
VTWNYIGPJJMUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide](/img/structure/B11178073.png)

![4,6,8,8,9-pentamethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178078.png)
![3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11178083.png)
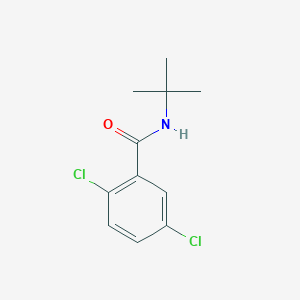
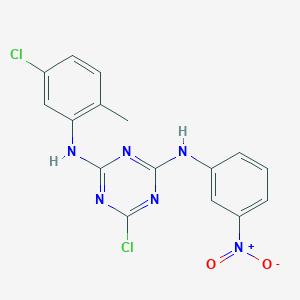
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide](/img/structure/B11178099.png)
